1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting 4-amino-3-(trifluoromethoxy)aniline is then subjected to chlorination using thionyl chloride to introduce the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trifluoromethoxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the amino group.
Scientific Research Applications
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. The chloropropanone moiety can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethoxy)phenyl dimethylphosphine oxide: Similar structure but with a dimethylphosphine oxide group instead of a chloropropanone moiety.
4-(Trifluoromethoxy)phenylacetic acid: Contains a trifluoromethoxy group but differs in the rest of the structure.
Uniqueness
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
UGEHCJPZSFPOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)OC(F)(F)F)Cl |
Origin of Product |
United States |
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